2-Fluoroaniline

Description

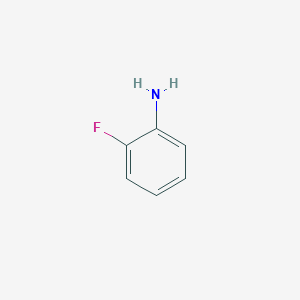

This compound is a derivative of aniline in which the hydrogen at position 2 has been substituted by fluorine. It is used as a pharmaceutical intermediate It is a primary arylamine and a fluoroaniline.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZQXOJYPFINKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99624-00-7 | |

| Record name | Benzenamine, 2-fluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99624-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059843 | |

| Record name | o-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluoroaniline is a clear liquid with a mild sweet odor. Sinks in and mixes slowly with water. (USCG, 1999), Clear to pale yellow liquid with a mild sweet odor; [CHRIS] | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

140 °F (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1513 at 69.8 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-54-9 | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE32ZK6617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-19.3 °F (USCG, 1999) | |

| Record name | 2-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoroaniline: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroaniline (CAS No. 348-54-9) is a pivotal fluorinated aromatic amine that serves as a versatile building block in modern organic synthesis.[1] Its unique electronic properties, conferred by the ortho-positioned fluorine atom, significantly influence its reactivity and make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[2][3] The strategic incorporation of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound an indispensable component in drug discovery pipelines.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, key reactions, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a mild, sweet odor.[6][7] It is denser than water and mixes slowly with it.[8] The presence of the highly electronegative fluorine atom at the ortho position to the amino group significantly impacts the molecule's physical and chemical characteristics compared to aniline.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FN | [9] |

| Molecular Weight | 111.12 g/mol | [9][10] |

| CAS Number | 348-54-9 | [9] |

| Appearance | Clear to pale yellow liquid | [2][6] |

| Melting Point | -29 °C (-19.3 °F) | [8][9] |

| Boiling Point | 182-183 °C (359.6-361.4 °F) at 760 mmHg | [1][9] |

| Density | 1.151 g/mL at 25 °C | [9] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | |

| pKa | 3.2 at 25 °C | [8] |

| Flash Point | 60 °C (140 °F) - closed cup | [8] |

| Refractive Index (n20/D) | 1.544 | |

| LogP | 1.26 | [8] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral data are summarized below.

Table 2: Spectral Properties of this compound

| Spectrum Type | Key Features and Peaks | Reference(s) |

| ¹H NMR | Spectra available in CCl₄ and CDCl₃ solvents. | [11][12] |

| ¹³C NMR | Spectrum data is available for detailed structural analysis. | [13] |

| ¹⁹F NMR | Spectrum data available for solid-state analysis. | [14] |

| Mass Spectrometry (MS) | Exact Mass: 111.048427 g/mol | [8][11] |

| Infrared (IR) | Spectra available for functional group identification. | [11][15] |

| Raman | Spectrum data is available. | [11] |

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by two main functional groups: the nucleophilic amino group (-NH₂) and the aromatic ring activated by the amino group but influenced by the electron-withdrawing fluorine atom.[7] It readily participates in reactions typical of primary aromatic amines, while the fluorine's position directs electrophilic substitution.[2]

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a primary site for reactions with electrophiles.

Diazotization is a cornerstone transformation of primary aromatic amines, converting them into highly versatile diazonium salts.[16][17] These salts are crucial intermediates for introducing a wide range of functional groups onto the aromatic ring via reactions like the Sandmeyer and Schiemann reactions.[17]

Diagram 1: General Workflow for Diazotization.

This compound reacts with acylating agents like acid halides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.

// Nodes Reactants [label="this compound + Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\n(N on Carbonyl C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination of\nAcetate Leaving Group", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonated [label="Protonated Amide", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(by Acetate or H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-(2-fluorophenyl)acetamide\n(Final Product)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactants -> Attack; Attack -> Intermediate; Intermediate -> Elimination; Elimination -> Protonated; Protonated -> Deprotonation; Deprotonation -> Product; }

Diagram 2: Acylation Mechanism.

Alkylation of the amino group can be achieved using alkyl halides. The reaction can lead to mono- and di-alkylated products. The presence of a base is typically required to neutralize the acid generated.[18] Photoinduced methods have also been developed for the difluoroalkylation of anilines.[19][20]

Reactions of the Aromatic Ring

The -NH₂ group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The ortho-fluoro substituent also influences the regioselectivity of these reactions.

Halogenation of this compound, particularly bromination, is a key reaction for producing important intermediates. For example, 4-bromo-2-fluoroaniline is a starting material for the synthesis of the anti-inflammatory drug flurbiprofen.[21] Selective bromination at the 4-position can be achieved using agents like 1,3-dibromo-5,5-dimethylhydantoin (dibromantin) in solvents such as dimethylformamide (DMF).[21] Catalytic methods using a quaternary ammonium bromide catalyst have also been developed for high-yield production of 4-bromo-2-fluoroaniline.[22]

This compound and its derivatives can be used in the synthesis of various heterocyclic compounds, which are core structures in many drug substances.[4][23] Fluorinated heterocycles are of growing importance in medicinal chemistry, agrochemicals, and materials science.[23][24][25]

Experimental Protocols

Protocol: Diazotization of this compound

This protocol is a representative procedure for the formation of a diazonium salt, which is typically used immediately in a subsequent reaction (e.g., Sandmeyer). The principle involves the in situ generation of nitrous acid from sodium nitrite and a strong mineral acid at low temperatures.[16]

Materials and Equipment:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel

-

Potassium iodide-starch paper

Procedure:

-

Preparation of Aniline Salt: In a fume hood, charge a round-bottom flask with this compound (1.0 eq). Add distilled water and slowly add concentrated HCl (approx. 3.0 eq) while stirring. The aniline salt may precipitate as a fine slurry.

-

Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to an internal temperature of 0–5 °C.[16]

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[16]

-

Completion Check: After the addition is complete, continue stirring for an additional 30 minutes. Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper; an immediate blue-black color indicates completion.[16]

-

The resulting diazonium salt solution is unstable and should be used immediately in the next synthetic step.

Protocol: Acylation of this compound to N-(2-fluorophenyl)acetamide

This procedure is adapted from a standard protocol for the acetylation of aniline.[26]

Materials and Equipment:

-

This compound

-

Acetic Anhydride

-

Sodium Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Erlenmeyer flask

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a 50 mL Erlenmeyer flask, suspend this compound (1.0 eq) in water.

-

Add concentrated HCl (approx. 0.9 eq) to dissolve the aniline, forming the hydrochloride salt.

-

In a separate flask, prepare a solution of sodium acetate (approx. 1.3 eq) in water.

-

Add acetic anhydride (approx. 1.1 eq) to the this compound hydrochloride solution and swirl to mix.

-

Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of N-(2-fluorophenyl)acetamide should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from a suitable solvent like ethanol/water to yield the pure acetamide.

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[2][7]

-

Pharmaceutical Synthesis: The strategic inclusion of a fluorine atom can significantly enhance a drug's pharmacokinetic profile, including metabolic stability, receptor binding affinity, and membrane permeability.[2][4][5] this compound is a precursor for various therapeutic agents, including anti-inflammatory drugs, antimicrobials, and CNS-active molecules.[2][3] For instance, it is a key starting material for synthesizing 4-bromo-2-fluoroaniline, an intermediate for the NSAID flurbiprofen.[21] It is also used in the synthesis of MEK inhibitors like Binimetinib, which are used in oncology.[27]

-

Agrochemical Development: It serves as a building block for potent herbicides, insecticides, and fungicides.[2][7] The fluorine moiety can enhance the bioactivity of these compounds.[2]

-

Dye Synthesis: It is used to create specialty dyes, particularly those with fluorescent or thermosensitive properties.[2][28]

// Central Node Aniline [label="this compound", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF", width=2];

// Application Areas Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dyes [label="Specialty Dyes", fillcolor="#FBBC05", fontcolor="#202124"]; Materials [label="Advanced Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-nodes for Pharma Pharma_Sub1 [label="Anti-Inflammatories\n(e.g., Flurbiprofen)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pharma_Sub2 [label="Oncology Drugs\n(e.g., MEK Inhibitors)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pharma_Sub3 [label="CNS-Active Agents", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Agro Agro_Sub1 [label="Herbicides", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Agro_Sub2 [label="Insecticides", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Aniline -> Pharma; Aniline -> Agro; Aniline -> Dyes; Aniline -> Materials;

Pharma -> Pharma_Sub1; Pharma -> Pharma_Sub2; Pharma -> Pharma_Sub3;

Agro -> Agro_Sub1; Agro -> Agro_Sub2; }

Diagram 3: Key Application Areas.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[29]

-

Hazards: It is a flammable liquid and vapor.[10][30] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10][30] It may also cause respiratory irritation.[10][30]

-

Handling: Use only in a well-ventilated area or in a fume hood.[29] Keep away from heat, sparks, and open flames.[29] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a face shield.[29][30]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[29]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[10] If inhaled, move the person to fresh air.[30] If swallowed, rinse mouth and call a poison center or doctor.[10]

In case of accidental release, remove all sources of ignition and use inert absorbent material to clean up the spill.[29] Prevent the product from entering drains.[29]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in introducing fluorine into organic molecules makes it a critical component in the synthesis of modern pharmaceuticals and agrochemicals. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for researchers and chemists aiming to leverage this versatile building block for the development of novel and effective chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. nbinno.com [nbinno.com]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound = 99 348-54-9 [sigmaaldrich.com]

- 10. lobachemie.com [lobachemie.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(348-54-9) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Diazotisation [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US4443631A - Selective halogenation of this compound - Google Patents [patents.google.com]

- 22. US5053542A - Catalytic bromination of this compound - Google Patents [patents.google.com]

- 23. zora.uzh.ch [zora.uzh.ch]

- 24. qa.store.wiley.com [qa.store.wiley.com]

- 25. download.e-bookshelf.de [download.e-bookshelf.de]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. mdpi.com [mdpi.com]

- 28. This compound | 348-54-9 [chemicalbook.com]

- 29. fishersci.com [fishersci.com]

- 30. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of 2-Fluoroaniline (CAS 348-54-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoroaniline (CAS 348-54-9), a key intermediate in the pharmaceutical and chemical industries. The following sections detail its characteristic signatures across various analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a valuable resource for compound identification, characterization, and quality control.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 - 6.60 | m | 4H | Aromatic Protons (C₆H₄) |

| 3.75 | s (broad) | 2H | Amine Protons (NH₂) |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.5 (d, J = 237 Hz) | C-F |

| 135.0 (d, J = 12 Hz) | C-NH₂ |

| 124.5 (d, J = 4 Hz) | Aromatic CH |

| 118.9 (d, J = 7 Hz) | Aromatic CH |

| 115.8 (d, J = 2 Hz) | Aromatic CH |

| 114.9 (d, J = 19 Hz) | Aromatic CH |

| Note: The assignments are based on typical chemical shifts for substituted benzenes and the observed coupling with fluorine. |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 111 | 100 | [M]⁺ (Molecular Ion) |

| 84 | ~17 | [M - HCN]⁺ |

| 83 | ~18 | [M - H₂CN]⁺ |

| 64 | ~13 | [C₅H₄]⁺ |

| 57 | ~9 | [C₄H₅]⁺ |

| Ionization Mode: Electron Ionization (EI) at 70 eV.[1] |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3480 - 3300 | Strong, Doublet | N-H Stretch (asymmetric & symmetric) |

| 3080 - 3010 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend and C=C Aromatic Ring Stretch |

| 1510 - 1470 | Strong | C=C Aromatic Ring Stretch |

| 1280 - 1240 | Strong | C-N Stretch |

| 1230 - 1180 | Strong | C-F Stretch |

| 750 - 730 | Strong | Ortho-disubstituted C-H Bend |

| Sample Preparation: Neat liquid (Capillary cell or ATR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Estimated UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Electronic Transition |

| ~235-240 | > 8000 | Ethanol/Methanol | π → π |

| ~285-290 | < 2000 | Ethanol/Methanol | n → π |

| Note: These values are estimated based on data for aniline and other halogenated anilines. The amino group and the fluorine atom are expected to cause a bathochromic (red) shift compared to benzene. |

Experimental Protocols

The following are general experimental protocols that are representative of the methods used to obtain the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane). The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., DB-5ms) and a temperature program is used to elute the compound. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

For transmission IR of a neat liquid, a drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the sample holder of the IR spectrometer and the spectrum is recorded.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance in the range of 0.1 to 1.0 AU. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of this compound, as well as a general workflow for its analysis.

References

A Comprehensive Technical Guide to the Synthesis of 2-Fluoroaniline from 2-Fluoronitrobenzene

Introduction

2-Fluoroaniline is a critical intermediate in the chemical industry, primarily utilized in the synthesis of high-performance pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its unique structural and electronic properties, imparted by the ortho-positioned fluorine atom, make it a valuable building block for complex organic molecules.[2] The most prevalent and industrially significant method for its production is the reduction of the nitro group in 2-fluoronitrobenzene. This guide provides an in-depth overview of the primary synthesis methodologies, complete with quantitative data, detailed experimental protocols, and a visual representation of the general workflow for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The conversion of 2-fluoronitrobenzene to this compound is exclusively a reduction reaction. The primary methods employed include catalytic hydrogenation, reduction with metal reagents, and reduction using sulfide compounds. Catalytic hydrogenation is often favored in industrial settings for its high efficiency, selectivity, and cleaner reaction profiles.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the selective reduction of the nitro group, often providing excellent yields and purity with minimal defluorination by-products.[1][3] This process is typically carried out in a continuous flow system using a fixed-bed reactor.[1]

Table 1: Quantitative Data for Catalytic Hydrogenation of 2-Fluoronitrobenzene

| Parameter | Description | Value(s) | Reference(s) |

|---|---|---|---|

| Catalyst System | Primary metal and support | Pt on Al₂O₃ | [1] |

| Metal Promoters (M1) | Pd, Sn, or Zn | [1] | |

| Metal Promoters (M2) | K, Co, Ga, In, Mn, Ag, or Ce | [1] | |

| Pt Loading | 0.05% - 1.0% (mass) | [1] | |

| M1 Promoter Loading | 0.05% - 3.0% (mass) | [1] | |

| M2 Promoter Loading | 0.01% - 3.0% (mass) | [1] | |

| Reaction Conditions | Reactor Type | Fixed-bed reactor | [1][3] |

| Temperature | 120°C - 280°C | [1] | |

| Reactant Phase | Gas phase (2-fluoronitrobenzene vapor + H₂) | [1] | |

| Performance Metrics | Conversion Rate | ≥ 99.7% - 100% | [1][3] |

| Product Purity | ≥ 99.4% | [3] |

| | Defluorination By-product| < 0.1% (mass concentration) |[1][3] |

Reduction with Sulfide Reagents

The use of sodium sulfide is a classical method for the reduction of nitroarenes.[4][5] This approach is particularly useful in laboratory settings where high-pressure hydrogenation equipment may not be available. The reaction proceeds in a straightforward manner, typically in a mixed solvent system.[6]

Table 2: Quantitative Data for Sodium Sulfide Reduction

| Parameter | Description | Value(s) | Reference(s) |

|---|---|---|---|

| Reagents | Reducing Agent | Sodium Sulfide (Na₂S) | [6] |

| Molar Ratio (Na₂S : Substrate) | 1.5:1 to 5:1 | [6] | |

| Reaction Conditions | Solvent System | 3:1 EtOH/H₂O or 1:1 Dioxane/H₂O | [6] |

| Temperature | Room Temperature to 80°C | [6] | |

| Reaction Time | 12 - 24 hours | [6] |

| Performance Metrics | Yield | 24% (unoptimized example) |[6] |

Metal-Mediated Reduction

Traditional metal-based reductions, such as the Béchamp reduction using iron and acid, are historically significant but generate substantial waste.[7] Modern variations employ iron catalysts in conjunction with alternative reducing agents like organosilanes, offering improved selectivity and milder conditions.[7]

Table 3: Quantitative Data for Iron-Catalyzed Hydrosilylation

| Parameter | Description | Value(s) | Reference(s) |

|---|---|---|---|

| Catalyst System | Catalyst Precursor | Iron(II) Halides (e.g., FeBr₂) | [7] |

| Ligand | Triphenylphosphine (Ph₃P) | [7] | |

| Reagents | Hydrosilylating Agent | Organosilanes | [7] |

| Performance Metrics | Yield | High yields reported for various halo-substituted nitroarenes | [7] |

| | Selectivity | High chemoselectivity for the nitro group; minimal dehalogenation observed |[7] |

Experimental Protocols

Protocol 1: Continuous Catalytic Hydrogenation in a Fixed-Bed Reactor

This protocol is a synthesized representation based on established industrial methods.[1][3]

-

Catalyst Activation: The catalyst (e.g., Pt-Pd-K/Al₂O₃) is loaded into a fixed-bed reactor. The system is purged with nitrogen at room temperature to remove air. A nitrogen-diluted reducing gas (e.g., 3-10% H₂) is introduced, and the reactor temperature is ramped from 120°C to 280°C at a rate of 1-10°C/min to activate the catalyst.[1]

-

Reaction Initiation: Molten 2-fluoronitrobenzene is vaporized and mixed with hydrogen gas that has been preheated to 150°C - 260°C.[1]

-

Hydrogenation: The homogeneous gaseous mixture is introduced into the fixed-bed reactor, and the flow of the nitrogen-diluted gas is stopped. The catalytic hydrogenation is carried out at a reaction temperature between 120°C and 280°C.[1] An ammonia solution may also be pumped into the reactor during this stage.[3]

-

Product Collection: The reaction effluent, now containing this compound vapor, is passed through a condenser to liquefy the product.[1]

-

Separation and Purification: The condensed liquid is directed to an oil-water separator. The organic phase, which is crude this compound, is separated from the aqueous phase.[1][3] Further purification can be achieved via distillation to achieve a purity of ≥ 99.4%.[3]

Protocol 2: Laboratory-Scale Reduction with Sodium Sulfide

This protocol is adapted from a representative laboratory procedure.[6]

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoronitrobenzene (1 equivalent) in a 3:1 mixture of ethanol and water.

-

Reagent Addition: Add sodium sulfide (Na₂S) (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography or distillation as required.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-fluoronitrobenzene, encompassing the core stages of reaction, workup, and purification.

Caption: General workflow for this compound synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

Navigating the Solubility Landscape of 2-Fluoroaniline: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the solubility of 2-fluoroaniline in various organic solvents. This document provides available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow to aid in laboratory practices.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on available data and the physicochemical properties of analogous compounds, a general solubility profile can be established. This compound, a polar aromatic amine, is generally soluble in polar organic solvents and exhibits limited solubility in water.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Chemical Class | Formula | Solubility | Temperature (°C) | Notes |

| Water | Protic | H₂O | 17 g/L[1][2][3] | 20 | Sparingly soluble. |

| Ethanol | Protic Alcohol | C₂H₅OH | Soluble[1][4] | Not Specified | Often used as a solvent for reactions involving this compound. |

| Diethyl Ether | Ether | (C₂H₅)₂O | Soluble[1][4] | Not Specified | A common solvent for extraction and reaction. |

| Acetone | Ketone | C₃H₆O | Highly miscible[5] | Not Specified | Expected to be a good solvent due to its polarity. |

To provide a broader context for researchers, the following table presents the solubility of aniline, the parent compound of this compound. This data can serve as a useful reference for estimating the solubility of this compound in the absence of specific experimental values, though differences in intermolecular forces due to the fluorine substituent should be considered.

Table 2: Comparative Solubility of Aniline

| Solvent | Chemical Class | Formula | Solubility of Aniline ( g/100g solvent) | Temperature (°C) |

| Water | Protic | H₂O | 3.6[6] | 25 |

| Ethanol | Protic Alcohol | C₂H₅OH | Miscible[6][7] | Not Specified |

| Diethyl Ether | Ether | (C₂H₅)₂O | Miscible[7] | Not Specified |

| Chloroform | Halogenated | CHCl₃ | Good solubility[6] | Not Specified |

| Benzene | Aromatic | C₆H₆ | Miscible[7] | Not Specified |

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline established methods for determining the solubility of a liquid analyte like this compound in an organic solvent. The Shake-Flask method followed by UV/Vis spectrophotometric analysis is a widely accepted and reliable technique.

I. Shake-Flask Method for Thermodynamic Solubility Determination

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound in a solvent.[8][9][10][11][12]

A. Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and analyte)

-

Volumetric flasks and pipettes

-

Analytical balance

B. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is confirmed by the presence of a second phase (undissolved liquid) after initial mixing.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to ensure thorough mixing.[8][9]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow for phase separation.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a controlled temperature.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved phase, it is advisable to filter the aliquot through a chemically resistant syringe filter.

-

II. UV/Vis Spectrophotometric Analysis for Quantification

This method is suitable for quantifying the concentration of this compound in the saturated solution, as aromatic amines typically exhibit strong UV absorbance.[13][14][15]

A. Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Saturated solution of this compound (from the Shake-Flask method)

-

Pure solvent (for blank and dilutions)

-

Volumetric flasks and pipettes

B. Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For aniline, the λmax can be affected by the pH of the solution.[14]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer's Law).

-

-

Analysis of the Saturated Solution:

-

Quantitatively dilute the collected saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the Shake-Flask method followed by UV/Vis analysis.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. This compound CAS#: 348-54-9 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

2-Fluoroaniline: A Technical Guide to Health and Safety for Researchers and Drug Development Professionals

An In-depth Guide to the Safe Handling, Storage, and Disposal of 2-Fluoroaniline in a Laboratory Setting.

This technical guide provides comprehensive health and safety information for this compound (CAS 348-54-9), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to its toxicological profile, a thorough understanding of its hazards and strict adherence to safety protocols are imperative for researchers, scientists, and drug development professionals. This document outlines the physical and chemical properties, health effects, handling procedures, and emergency measures related to this compound.

Chemical and Physical Properties

This compound is a clear to light yellow or brown liquid with a mild, sweet, or amine-like odor.[1][2][3] It is a derivative of aniline and is used as a pharmaceutical intermediate.[1][2][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 348-54-9 | [1] |

| Molecular Formula | C₆H₆FN | [1][4] |

| Molecular Weight | 111.12 g/mol | [4][5][6] |

| Physical State | Liquid | [1][2] |

| Appearance | Clear to light yellow or brown liquid | [1][3][6] |

| Odor | Mild sweet, amine-like | [1][2][3] |

| Melting Point | -29 °C (-19.3 °F) | [1][2][4] |

| Boiling Point | 182-183 °C (347-361.4 °F) at 760 mmHg | [1][4][6] |

| Flash Point | 61 °C (140 °F) (Closed Cup) | [1][4][7] |

| Density | 1.151 g/cm³ at 20 °C (68 °F) | [5] |

| Solubility in Water | Insoluble to slightly soluble (17 g/L at 20°C) | [1][3][4][5] |

| Vapor Pressure | 1 hPa at 20 °C | [8] |

| Autoignition Temperature | 600 °C / 1112 °F | [8] |

Health Hazard Information

This compound is classified as a hazardous substance with acute toxicity, and it is suspected of causing genetic defects and cancer.[1][2] Exposure can occur through inhalation, ingestion, and skin absorption.[1][7][9]

Summary of Health Effects

| Hazard | GHS Classification | Description |

| Acute Toxicity (Oral) | Toxic if swallowed | Harmful or fatal if ingested.[1][5] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | Can be absorbed through the skin, causing systemic effects.[1][7] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | Vapors are harmful if inhaled.[1][7] |

| Skin Corrosion/Irritation | Causes skin irritation | Direct contact can cause skin irritation.[5] |

| Serious Eye Damage/Irritation | Causes serious eye damage | May cause severe and potentially irreversible eye damage.[1][5] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | May cause sensitization upon skin contact.[1][2] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | May induce heritable genetic mutations.[1][2] |

| Carcinogenicity | Suspected of causing cancer | Long-term exposure may lead to cancer.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Inhalation of vapors may irritate the respiratory tract.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure | Prolonged or repeated exposure may cause organ damage.[1] |

Symptoms of Exposure

Exposure to this compound can lead to a range of symptoms, primarily due to the formation of methemoglobin, which reduces the blood's ability to carry oxygen.

-

Cyanosis: A bluish discoloration of the skin, lips, and nail beds is a key indicator of methemoglobinemia.[1][7][9][10]

-

Neurological Effects: Headache, drowsiness, and nausea, which can progress to unconsciousness.[1][7][9][10]

-

Eye Irritation: Contact with the eyes causes irritation.[1][7][9][10]

Toxicity Data

Occupational Exposure Limits

No specific occupational exposure limits (PEL, TLV, REL) for this compound have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[12] Given the lack of established limits and the significant health hazards, exposure should be minimized to the lowest achievable level.

Safe Handling and Storage

Strict adherence to the following handling and storage procedures is essential to minimize the risk of exposure to this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][10] Local exhaust ventilation should be used to control the release of vapors at the source.

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily available in the immediate work area.[1][8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield (minimum 8-inch) are required.[1] |

| Skin Protection | - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly.[1] - Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, a gas-tight suit may be necessary.[1] |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[5][10] For large spills or in enclosed spaces, a self-contained breathing apparatus (SCBA) is required.[1] |

Hygiene Practices

-

Observe very strict hygiene and avoid all contact with the substance.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][10]

-

Wash hands thoroughly with soap and water after handling and before breaks.[5]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][8][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][13]

-

Store separately from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[8]

-

Store in a locked cabinet or other secure area.[10]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures to this compound.

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][7][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek immediate medical attention.[1][5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][7] |

Fire and Explosion Hazards

This compound is a flammable liquid and vapor.[5]

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[1][5][7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Hazardous Combustion Products: Fire may produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[1][7][8][9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Use water spray to cool unopened containers.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment (PPE), including respiratory protection.[7]

-

Environmental Precautions: Prevent the material from entering sewers, drains, or waterways.[1]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[14]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][5] Waste should be handled as hazardous and disposed of by a licensed professional waste disposal service.[1]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not publicly available. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are typically followed. Below are generalized descriptions of key experimental protocols relevant to the hazards of this compound.

Acute Oral Toxicity (Based on OECD TG 420, 423, 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology: A single dose of the test substance is administered by gavage to fasted animals (typically rats). Several dose levels are used with a small number of animals per group. Animals are observed for up to 14 days for signs of toxicity and mortality. A statistical analysis is performed to determine the LD50 value.[5][13][15]

Acute Dermal Toxicity (Based on OECD TG 402)

-

Objective: To determine the acute dermal toxicity (LD50) of a substance.

-

Methodology: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animal (typically rats or rabbits) for 24 hours. The site is covered with a porous gauze dressing. Animals are observed for 14 days for signs of toxicity and mortality.[14][16][17][18]

Acute Inhalation Toxicity (Based on OECD TG 403)

-

Objective: To determine the acute inhalation toxicity (LC50) of a substance.

-

Methodology: Animals (typically rats) are exposed to the test substance as a vapor, aerosol, or gas in a whole-body or nose-only inhalation chamber for a set period (usually 4 hours). Multiple concentration levels are tested. Animals are observed for 14 days for signs of toxicity and mortality.[6][19][20][21]

Skin Irritation/Corrosion (Based on OECD TG 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance is applied to the shaved skin of an animal (typically an albino rabbit) and covered with a gauze patch for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and up to 14 days to assess reversibility.[8][22][23]

Eye Irritation/Corrosion (Based on OECD TG 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Methodology: A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva. The observation period can extend up to 21 days to assess the reversibility of any damage.[1][3][4][7][10]

Visualizations

The following diagrams illustrate key safety and response workflows for handling this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. aarti-industries.com [aarti-industries.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 7. nucro-technics.com [nucro-technics.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 10. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 20. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 23. oecd.org [oecd.org]

2-Fluoroaniline: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoroaniline, an aromatic amine utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a complex toxicological profile.[1] Its mechanism of action in biological systems is primarily dictated by its metabolic activation into reactive intermediates. This technical guide provides an in-depth analysis of the current understanding of this compound's biological interactions, focusing on its metabolism, the molecular mechanisms of its toxicity—including methemoglobinemia, genotoxicity, and nephrotoxicity—and its hypothesized effects on cellular signaling pathways. This document summarizes available quantitative toxicity data, details relevant experimental protocols, and provides visual representations of key biological processes to serve as a comprehensive resource for the scientific community.

Metabolism and Bioactivation of this compound

The biological effects of this compound are intrinsically linked to its biotransformation, which is a critical prerequisite for both its detoxification and toxification. The liver is the primary site of metabolism.

The metabolic process is initiated by Phase I enzymes, predominantly the cytochrome P450 (CYP) superfamily.[2] For this compound, the main metabolic pathways are:

-

Para-hydroxylation: The most significant pathway involves the hydroxylation of the aromatic ring at the position para to the amino group, a reaction catalyzed by CYP isoenzymes, particularly CYP1A2 and CYP2E1.[2] This results in the formation of 4-amino-3-fluorophenol.

-

N-acetylation: The amino group can be acetylated by N-acetyltransferases (NATs) to form 2-fluoroacetanilide.

-

N-hydroxylation: A crucial step in the toxification pathway is the oxidation of the amino group to form N-hydroxy-2-fluoroaniline. This is also a CYP-mediated reaction.[3]

Following these initial transformations, the resulting metabolites undergo Phase II conjugation reactions, such as sulfation and glucuronidation, to increase their water solubility and facilitate their excretion, primarily in the urine.[4]

However, the N-hydroxy metabolite can undergo further activation. It can be esterified (e.g., by sulfotransferases or acetyltransferases), leading to the formation of an unstable ester that can spontaneously break down to form a highly reactive arylnitrenium ion . Additionally, the para-hydroxylated metabolite can be oxidized to a reactive p-benzoquinonimine intermediate. These electrophilic species are central to the toxic effects of this compound.

Core Mechanisms of Action

Methemoglobinemia

A primary acute toxic effect of this compound, characteristic of many aromatic amines, is methemoglobinemia.[5][6] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis (a bluish discoloration of the skin).[7][8]

The mechanism is not caused by this compound directly but by its oxidative metabolites, such as N-hydroxy-2-fluoroaniline. These metabolites can enter red blood cells and participate in a redox cycle, repeatedly oxidizing hemoglobin to methemoglobin. This process can overwhelm the cell's natural reducing capacity, which is primarily mediated by the NADH-dependent enzyme cytochrome b5 reductase.[9] Symptoms of methemoglobinemia include headache, dizziness, nausea, and, in severe cases, unconsciousness.[10]

Genotoxicity and DNA Adduct Formation

This compound is suspected of causing genetic defects.[10] The genotoxic potential of aromatic amines is attributed to the formation of covalent adducts between their reactive metabolites and DNA.[3] As described in the metabolism section, the arylnitrenium ion generated from N-hydroxy-2-fluoroaniline is a potent electrophile that can attack nucleophilic sites on DNA bases.

While specific DNA adducts for this compound have not been definitively characterized in the available literature, it is highly probable, based on studies of other aromatic amines, that they form at the C8 and N² positions of guanine and the C8 of adenine.[3] Such adducts can disrupt the normal structure of the DNA helix, leading to mutations during DNA replication if not repaired. These mutations are a critical initiating event in chemical carcinogenesis.

Nephrotoxicity

The kidneys are a target organ for this compound toxicity. The proposed mechanism involves the formation of the reactive p-benzoquinonimine intermediate following the para-hydroxylation of this compound. This reactive species can covalently bind to cellular macromolecules, including proteins and DNA, within the renal tubules, leading to cellular damage and organ dysfunction.

Hypothesized Impact on Cellular Signaling

While direct evidence for the impact of this compound on specific signaling pathways is limited, its genotoxic nature suggests a plausible interaction with DNA damage response pathways. The formation of DNA adducts is a form of cellular stress that can activate complex signaling cascades.

A likely consequence of this compound-induced DNA damage is the activation of the p53 tumor suppressor pathway . DNA damage can trigger the activation of sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and stabilize p53. Activated p53 acts as a transcription factor, inducing the expression of genes involved in:

-

Cell Cycle Arrest: p53 can induce the expression of p21, an inhibitor of cyclin-dependent kinases, leading to a halt in the cell cycle to allow time for DNA repair.

-

DNA Repair: p53 can upregulate genes involved in various DNA repair mechanisms.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis) by upregulating pro-apoptotic proteins like Bax, thereby eliminating the damaged cell and preventing the propagation of mutations.

Chronic exposure to this compound, leading to persistent DNA damage and activation of this pathway, could contribute to its carcinogenic potential by creating selective pressure for cells with mutations in p53 or other components of the DNA damage response.

Quantitative Toxicological Data

Table 1: Acute Toxicity of this compound and Related Compounds

| Compound | Route | Species | Value | Reference |

| This compound | Oral | Rat | Data not available | |

| Inhalation | Rat | Data not available | ||

| Dermal | Rabbit | Data not available | ||

| 4-Fluoroaniline | Oral | Rat | LD₅₀ = 417 mg/kg | [11][12] |

| 2-Chloroaniline | Inhalation | Rat | LC₅₀ = 6.1 mg/L (4 hours) | [2] |

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage |

| Skin Sensitization | 1 | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects |

| Carcinogenicity | 2 | Suspected of causing cancer |

| STOT - Repeated Exposure | 1 | Causes damage to organs through prolonged or repeated exposure |

Note: Classifications are based on aggregated data from multiple sources and may vary.[10][13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Cytotoxicity Assessment: LDH Release Assay

This protocol is based on the principle that lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the cell culture medium upon damage to the plasma membrane.

References

- 1. This compound | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monochloroacetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. rivm.nl [rivm.nl]

- 7. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aarti-industries.com [aarti-industries.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

2-Fluoroaniline: An In-Depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroaniline (2-FA), a halogenated aromatic amine, serves as a crucial building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its introduction into the environment, whether through industrial effluent or as a metabolite of larger parent compounds, necessitates a thorough understanding of its environmental fate and degradation mechanisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, biotic and abiotic degradation pathways, and ecotoxicity of this compound, with a focus on data relevant to environmental risk assessment.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. As a clear to pale yellow liquid with a mild sweet odor, it exhibits moderate water solubility and a density greater than water.[1][2] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |